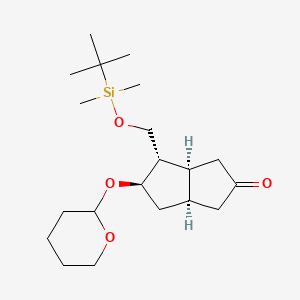
(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one is a useful research compound. Its molecular formula is C20H36O4Si and its molecular weight is 368.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one , also known by its CAS number 112168-22-6, is a complex organic molecule characterized by a unique stereochemistry and functional groups. Its molecular formula is C20H36O4Si, with a molecular weight of approximately 368.59 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a hexahydropentalene backbone with several functional groups that enhance its reactivity and stability. The presence of the tert-butyldimethylsilyl (TBDMS) group increases its solubility and stability in various chemical environments, making it suitable for biological applications. The hydroxymethyl and tetrahydropyran moieties contribute to its potential biological interactions.
Research indicates that compounds similar to (3aS,4S,5R,6aR) exhibit various biological activities, including enzyme inhibition and receptor modulation. The specific interactions of this compound with biological targets remain to be fully elucidated; however, its structural characteristics suggest potential interactions with enzymes involved in metabolic pathways.
- Enzyme Inhibition : The hydroxymethyl group in the structure may allow for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The stereochemistry could influence binding affinity to specific receptors, which is crucial for therapeutic efficacy.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Anticancer Activity : A study on similar hexahydropentalene derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the unique structural features may confer selective toxicity .
- Antimicrobial Properties : Research has shown that compounds with TBDMS groups often exhibit enhanced antimicrobial activity due to increased membrane permeability.
Synthesis and Testing
The synthesis of (3aS,4S,5R,6aR) typically involves multi-step organic reactions including cyclization and silylation processes. These synthetic methods are crucial for producing the compound in sufficient purity for biological testing.
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Precursors | Formation of hexahydropentalene backbone |
| 2 | Hydroxymethylation | Formaldehyde | Introduction of hydroxymethyl group |
| 3 | Silylation | TBDMS chloride | Stabilization via TBDMS group |
Biological Assays
Biological assays are essential for evaluating the activity of (3aS,4S,5R,6aR) :
- In vitro assays : These focus on measuring cytotoxic effects against cancer cell lines using MTT assays.
- Binding studies : Techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine binding affinities to target enzymes or receptors.
特性
IUPAC Name |
(3aS,4S,5R,6aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4Si/c1-20(2,3)25(4,5)23-13-17-16-12-15(21)10-14(16)11-18(17)24-19-8-6-7-9-22-19/h14,16-19H,6-13H2,1-5H3/t14-,16-,17+,18+,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZDKAKHGDRBAD-WMOVPWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)C2)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)C2)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677254 |
Source


|
| Record name | (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112168-22-6 |
Source


|
| Record name | (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














